molecular formula C13H16BrClN2O2 B3888459 2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B3888459
M. Wt: 347.63 g/mol
InChI Key: UZRDZUKGAIRNIW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features a bromine and chlorine-substituted phenoxy group attached to an ethanone backbone, which is further linked to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-chlorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Attachment of the Ethanone Group: The phenoxy intermediate is then reacted with an ethanone derivative, such as chloroacetyl chloride, in the presence of a base to form the ethanone-linked intermediate.

    Introduction of the Piperazine Moiety: Finally, the ethanone intermediate is reacted with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The ethanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Hydrolysis: Phenol and piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: For studying the interactions of substituted phenoxy compounds with various biological targets.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)ethanone: Lacks the piperazine moiety.

    2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone: Lacks the bromine substitution.

    2-(2-Bromo-4-chlorophenoxy)-1-(piperazin-1-yl)ethanone: Lacks the methyl group on the piperazine ring.

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of both bromine and chlorine substitutions on the phenoxy ring, as well as the methylpiperazine moiety. This combination of functional groups may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(15)8-11(12)14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRDZUKGAIRNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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